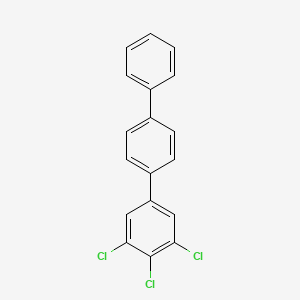
3,4,5-Trichloro-p-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichloro-p-terphenyl is an aromatic compound consisting of three benzene rings connected in a linear arrangement. The compound is characterized by the presence of three chlorine atoms attached to the benzene rings at the 3, 4, and 5 positions. This compound is part of the larger family of terphenyls, which are known for their structural diversity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-p-terphenyl typically involves the chlorination of p-terphenyl. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The process involves continuous feeding of p-terphenyl and chlorine gas into a reactor equipped with efficient mixing and temperature control systems. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloro-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated terphenyls.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of hydroxy, amino, or alkoxy derivatives.
Oxidation Reactions: Formation of quinones and phenolic compounds.
Reduction Reactions: Formation of partially or fully dechlorinated terphenyls.
Scientific Research Applications
3,4,5-Trichloro-p-terphenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-p-terphenyl involves its interaction with cellular components, leading to various biological effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures such as DNA, proteins, and lipids. Additionally, it can interact with cytochrome P450 enzymes, leading to the modulation of metabolic pathways and the induction of detoxification enzymes .
Comparison with Similar Compounds
- 2,4,6-Trichloro-p-terphenyl
- 2,3,5,6-Tetrachloro-p-terphenyl
- 2,5-Dichloro-p-terphenyl
Comparison: 3,4,5-Trichloro-p-terphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,4,6-Trichloro-p-terphenyl, it exhibits different reactivity in substitution and oxidation reactions. The presence of chlorine atoms at the 3, 4, and 5 positions also imparts distinct biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61576-88-3 |
|---|---|
Molecular Formula |
C18H11Cl3 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H11Cl3/c19-16-10-15(11-17(20)18(16)21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
InChI Key |
DIMFWVJNYNIEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















